1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride
Overview
Description
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride represents a unique class of compounds with interesting chemical and physical properties. Research surrounding this compound focuses on its synthesis, molecular structure, chemical reactions, and properties. This analysis delves into various aspects of the compound, excluding applications, drug use, dosages, and side effects, and provides scientific insights based on recent research findings.
Synthesis Analysis
The synthesis of compounds related to 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride involves oxidative coupling and reactions with diazonium salts. For instance, N-substituted bis(tetrazol-5-yl)diazenes were synthesized through oxidative coupling of 5-aminotetrazoles, showcasing a method that could be analogous to the synthesis of related diazene compounds (Serebryanskaya et al., 2010). Another approach involved the reaction of diazonium salts with solutions of 1,2-diaminocyclohexane mixed with formaldehyde to afford a new series of bis-triazenes (Glister & Vaughan, 2006).
Molecular Structure Analysis
Molecular and crystal structures of such compounds are determined by techniques like single crystal X-ray diffraction. The crystal structure of a related bis-triazene compound revealed no folded conformation, emphasizing the structural diversity within this class of compounds (Glister, Vaughan, & Bertolasi, 2004).
Chemical Reactions and Properties
Chemical reactions involving diazene compounds often result in the formation of complex structures with unique properties. For example, the synthesis and characterization of a series involving 1-[2-aryl-1-diazenyl]-3-({3-[2-aryl-1-diazenyl]perhydrobenzo[d]imidazol-1-yl}methyl)perhydrobenzo-[d]imidazoles highlight the chemical versatility and the formation of bis-triazenes with distinct connectivity (Glister & Vaughan, 2006).
Physical Properties Analysis
Investigations into the physical properties of related compounds have led to insights into their stability, melting points, and spectroscopic characteristics. Studies such as the synthesis, crystal structure, and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene offer valuable information on the physical aspects of these compounds (Sun et al., 2018).
Chemical Properties Analysis
The chemical properties of diazene derivatives, including their reactivity and the nature of their chemical bonds, are critical for understanding their behavior in various chemical environments. For instance, the study on mercury(ii) partitioning with a hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid sheds light on the chemical properties and potential applications of bis-imidazolium derivatives (Holbrey et al., 2003).
This comprehensive analysis provides a foundational understanding of the synthesis, molecular and chemical properties, and physical characteristics of 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride and related compounds, offering valuable insights for further research and application in various scientific fields.
Scientific research applications
Synthesis and Characterization of Bis-triazenes: A new series of bis-triazenes, with a different connectivity than previously reported bis-triazenes, was synthesized. These products were characterized using NMR, IR spectroscopy, elemental analysis, and X-ray crystallography (Glister & Vaughan, 2006).
N-Substituted Bis(tetrazol-5-yl)diazenes: The synthesis of N-substituted bis(tetrazol-5-yl)diazenes and their characterization using NMR, IR, UV-spectroscopy, and thermal analysis was reported. The study included the determination of crystal and molecular structures (Serebryanskaya et al., 2010).
Crystal Structures of Solvated Bisimidazole Derivatives: The study involved the synthesis and structural analysis of solvated bisimidazole derivatives, providing insights into potential new inclusion hosts due to the formation of solvated crystals (Felsmann et al., 2012).
Two-Dimensional Cadmium(II) MOFs: The creation of two novel 2D cadmium(II) coordination polymers based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands was achieved, exploring their thermal stability and fluorescent properties (Li et al., 2012).
Molecular and Crystal Structures of Porphyrexides: This research determined the molecular and crystal structures of porphyrexides and their diamagnetic precursors, contributing to the understanding of the stability of these compounds (Tretyakov et al., 2006).
Synthesis and Structure of Pyrithione Derivative: A pyrithione derivative was synthesized, and its structure was confirmed using X-ray crystallography, infrared spectroscopy, and elemental analysis (Balewski et al., 2019).
Synthesis of Thieno[2,3-b]-Thiophene Derivatives: A facile and convenient synthesis method for bis(2-thioxo-1,2-dihydropyrimidine-5-carbonitrile) derivatives incorporating a thieno-[2,3-b]thiophene moiety was described (Mabkhot et al., 2010).
Unusual Reaction with Copper(II) Chloride: A study reported the synthesis of a bis(5-anilino-7-methoxycarbonyl-1-methyl-1H-imidazo[1,2-c]pyrimidin-4-ium) tetrachloro-cuprate(II) through a unique reaction with copper(II) chloride (Yudina et al., 2011).
Synthesis and Characterization of a Pyrazole Derivative: A novel pyrazole derivative bearing an azo moiety was synthesized, and its coordination ability with different metal ions was tested (Cao, 2012).
Synthesis and Crystal Structure of Schiff Base-Azo Ligands: The synthesis and crystal structure analysis of novel azobenzene derivatives, including their Cu2+ recognition properties, were reported (Wang et al., 2014).
properties
IUPAC Name |
bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6.2ClH/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10;;/h5-8H2,1-4H3,(H,13,14)(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSPZZSGTIBOFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NCCN1)N=NC(C)(C)C2=NCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0049444 | |
Record name | 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride | |
CAS RN |
27776-21-2 | |
Record name | 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0049444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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